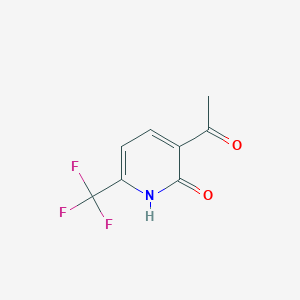

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXZQCGYAFJZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554902 | |

| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116548-05-1 | |

| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of significant interest in medicinal and agrochemical research. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this pyridinone scaffold a valuable building block in drug discovery.[1] This document details the retrosynthetic analysis, key reaction mechanisms, step-by-step experimental protocols, and characterization of the target molecule and its crucial intermediates. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The synthesis of trifluoromethyl-substituted pyridines and their derivatives is a cornerstone of modern fluorine chemistry.[1] The target molecule, this compound (CAS No. 116548-05-1), features a dihydropyridinone core, which is a prevalent motif in various biologically active compounds. The strategic approach to its synthesis hinges on the construction of this heterocyclic ring from acyclic, fluorine-containing precursors.

A logical retrosynthetic analysis suggests disconnecting the dihydropyridinone ring at the N1-C2 and C3-C4 bonds. This approach leads to two key synthons: a β-ketoester, specifically ethyl acetoacetate, and a trifluoromethylated β-amino ketone, 4-amino-4-(trifluoromethyl)pentan-2-one. This strategy is an adaptation of the well-established Hantzsch dihydropyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source.[2][3] In this modified pathway, the β-amino ketone serves as a pre-formed equivalent of the aldehyde and ammonia components.

Figure 1: Retrosynthetic analysis of the target molecule.

The primary synthetic challenge lies in the efficient preparation of the key intermediate, 4-amino-4-(trifluoromethyl)pentan-2-one. Once obtained, a cyclocondensation reaction with ethyl acetoacetate will yield the desired dihydropyridinone ring system. It is important to note that the product, while named as a 1,2-dihydropyridin-2-one, exists in tautomeric equilibrium with the more stable aromatic 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one. The final isolated product is typically the aromatic tautomer.

Synthesis of Key Intermediate: 4-Amino-4-(trifluoromethyl)pentan-2-one

The synthesis of the pivotal β-amino-trifluoromethyl ketone intermediate can be approached through several methods. A robust method involves the addition of a nucleophile to a trifluoromethyl-substituted imine or a related precursor.

Experimental Protocol: Synthesis of 4-Amino-4-(trifluoromethyl)pentan-2-one

This protocol is based on analogous syntheses of β-trifluoromethyl β-amino ketones.

Step 1: Formation of N-Boc-protected β-amino ketone

-

To a solution of a suitable styrene precursor in a mixture of DMSO and water, add a trifluoromethyl source such as a Togni reagent or Langlois' reagent (sodium trifluoromethylsulfinate) and a nitrogen source like tert-butyl carbamate.

-

Introduce an organophotoredox catalyst and irradiate with visible light at room temperature for 12-24 hours.

-

Upon completion, as monitored by TLC or LC-MS, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected β-trifluoromethyl β-amino ketone.

Step 2: Deprotection to yield the free amine

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude product is the salt of 4-amino-4-(trifluoromethyl)pentan-2-one, which can often be used in the subsequent step without further purification. If necessary, it can be purified by recrystallization.

Cyclocondensation to form this compound

The core of the synthesis is the cyclocondensation reaction between the β-amino ketone and a β-ketoester. This reaction constructs the dihydropyridinone ring in a single step.

Reaction Mechanism

The mechanism proceeds through an initial condensation between the amine of the β-amino ketone and the ketone of ethyl acetoacetate to form an enamine intermediate. This is followed by an intramolecular cyclization where the enamine attacks the ester carbonyl. Subsequent elimination of ethanol and tautomerization leads to the final, more stable aromatic pyridin-2-one product.

Sources

An In-Depth Technical Guide to the Structural Characteristics of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted structural features of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, a molecule of significant interest in medicinal chemistry due to the presence of both a trifluoromethyl group and a pyridinone core. While an experimentally determined crystal structure is not publicly available at the time of this writing, this document leverages data from structurally related compounds and theoretical modeling to offer insights into its likely molecular geometry, crystal packing, and intermolecular interactions. Detailed synthetic protocols, based on established methodologies for related analogues, are also provided to facilitate further experimental investigation.

Introduction: The Significance of Trifluoromethylated Pyridinones

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern drug discovery. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Pyridinone moieties, on the other hand, are prevalent in numerous biologically active compounds and often participate in crucial hydrogen bonding interactions with protein targets. The combination of these two pharmacophores in this compound suggests its potential as a valuable building block or lead compound in the development of novel therapeutics. An understanding of its three-dimensional structure is therefore critical for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization

While a specific synthetic procedure for this compound has not been detailed in publicly accessible literature, its synthesis can be reasonably extrapolated from established methods for analogous trifluoromethylated pyridinones and acetylpyridines. A plausible synthetic route is outlined below, followed by general considerations for crystallization.

Proposed Synthetic Pathway

The synthesis of the target compound likely involves the construction of the trifluoromethyl-pyridinone ring followed by acylation. A potential disconnection approach is illustrated in the diagram below.

Figure 1: A plausible synthetic strategy for this compound.

A key intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine. Subsequent acylation at the 3-position would yield the target molecule.

Experimental Protocol: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the synthesis of similar hydroxy-pyridines.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Potassium hydroxide (KOH)

-

tert-Butanol

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in tert-butanol, add potassium hydroxide.

-

Heat the reaction mixture at 70°C for 8 hours.

-

Remove the tert-butanol under reduced pressure.

-

To the residue, add ethyl acetate and water, and stir the mixture.

-

Separate the organic layer, wash it with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 2-hydroxy-6-(trifluoromethyl)pyridine as a solid.[1]

Experimental Protocol: Acylation to Yield this compound

The acylation of the pyridinone ring can be achieved via a Friedel-Crafts-type reaction.

Materials:

-

2-Hydroxy-6-(trifluoromethyl)pyridine

-

Acetyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 2-hydroxy-6-(trifluoromethyl)pyridine and aluminum chloride in dry dichloromethane under an inert atmosphere.

-

Cool the mixture to 0°C and add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a molecule like this compound, the following techniques should be considered:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the molecular structure and potential packing motifs based on the known crystal structures of related compounds.

Molecular Geometry

The 1,2-dihydropyridin-2-one ring is expected to be nearly planar. The acetyl group at the 3-position is likely to be slightly twisted out of the plane of the pyridinone ring. The trifluoromethyl group at the 6-position will exhibit its characteristic tetrahedral geometry.

Figure 2: Predicted molecular structure of this compound.

Predicted Crystallographic Parameters

By analogy with other simple pyridinone derivatives, we can anticipate the following general crystallographic features.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

Intermolecular Interactions

The crystal packing will likely be dominated by hydrogen bonding and other non-covalent interactions.

-

N-H···O Hydrogen Bonding: The N-H group of the pyridinone ring is a good hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the pyridinone ring are potential acceptors. This could lead to the formation of dimers or chains.

-

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds may also play a role in stabilizing the crystal lattice.

-

π-π Stacking: The aromatic nature of the pyridinone ring could facilitate π-π stacking interactions between adjacent molecules.

Figure 3: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical framework for understanding the synthesis and structural characteristics of this compound. The proposed synthetic protocols offer a clear pathway for the preparation and crystallization of this compound. While the predicted structural features provide valuable insights for its application in drug design, the experimental determination of its crystal structure through single-crystal X-ray diffraction remains a crucial next step. Such data would provide definitive information on its molecular conformation, packing, and intermolecular interactions, thereby enabling more precise structure-based drug design efforts.

References

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.[Link]

-

ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.[Link]

-

Preprints.org. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine.[Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives.[Link]

Sources

Unlocking the Therapeutic Potential of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: A Guide to Putative Targets and Validation Strategies

Disclaimer: Direct experimental data on the biological activity of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is not extensively available in the public domain. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented pharmacology of the dihydropyridinone scaffold and the influence of trifluoromethyl and acetyl functional groups in medicinal chemistry. The proposed targets and validation workflows are intended to serve as a strategic roadmap for initiating research and development efforts.

Introduction: Deconstructing the Molecule for Therapeutic Insights

The compound this compound represents a compelling starting point for drug discovery, integrating three key structural motifs with significant implications for pharmacological activity: the dihydropyridinone core, a trifluoromethyl (CF3) group, and an acetyl substituent. The strategic combination of these functionalities suggests a high potential for interaction with various biological targets, offering avenues for therapeutic intervention in a range of diseases.

The dihydropyridinone scaffold is a "privileged structure" in medicinal chemistry, known to form the basis of numerous bioactive compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. Its ability to engage in multiple non-covalent interactions makes it a versatile framework for drug design.

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in drug design. Its inclusion can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its target proteins[4][5][6]. The strong electron-withdrawing nature of the CF3 group can also alter the electronic landscape of the dihydropyridinone ring, potentially fine-tuning its reactivity and intermolecular interactions[4][7].

The acetyl group , a simple yet influential functional group, can participate in hydrogen bonding and dipole-dipole interactions, serving as a key recognition element for protein binding pockets.

This guide will explore the plausible therapeutic targets for this compound by examining the established pharmacology of related compounds and will provide detailed, actionable protocols for the experimental validation of these hypotheses.

Potential Therapeutic Arenas and Associated Targets

Based on the activities reported for dihydropyridinone derivatives and the physicochemical contributions of the trifluoromethyl group, we can hypothesize several promising therapeutic areas and specific molecular targets.

Oncology

Dihydropyrimidinone derivatives have demonstrated notable anti-tumor and cytotoxic activities against various cancer cell lines[1][2]. The introduction of a trifluoromethyl group can further enhance these properties by improving cell permeability and metabolic stability[6].

Putative Target: Kinesin Spindle Protein (KSP, Eg5)

-

Rationale: A well-known dihydropyrimidinone derivative, monastrol, is a specific inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. The structural similarity of our lead compound to monastrol suggests that KSP is a high-priority target to investigate.

-

Causality: The dihydropyrimidinone core can mimic the allosteric binding site of KSP, while the trifluoromethyl and acetyl groups can form additional interactions, potentially increasing potency and selectivity.

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of dihydropyrimidinone-related structures are well-documented[2]. Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a desirable trait for next-generation anti-inflammatory drugs.

Putative Targets: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

-

Rationale: Certain N-difluoromethyl-1,2-dihydropyridin-2-one derivatives have been shown to be dual inhibitors of COX-2 and 5-LOX[8]. The trifluoromethyl group in our compound of interest could confer similar or enhanced activity.

-

Causality: The acidic nature of the dihydropyridinone ring system, modulated by the electron-withdrawing CF3 group, may allow for chelation of the catalytic iron within the 5-LOX active site, while the overall molecular shape could fit into the COX-2 active site[8].

Infectious Diseases

The dihydropyridinone scaffold has been explored for its antibacterial and antifungal activities[2][9]. Trifluoromethylated compounds have also shown promise as antibacterial agents[10].

Putative Target: Peptide Deformylase (PDF)

-

Rationale: PDF is an essential bacterial enzyme that is absent in mammals, making it an attractive target for novel antibiotics. Trifluoromethylated dipyridodiazepinone derivatives, which share structural similarities with dihydropyridinones, have been shown to inhibit PDF[10].

-

Causality: The carbonyl and NH groups of the dihydropyridinone ring can coordinate with the active site metal ion of PDF, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Experimental Validation Workflows

A systematic and rigorous experimental approach is crucial to validate the hypothesized targets and elucidate the mechanism of action of this compound.

Target Engagement and Potency Determination

The initial step is to confirm direct binding of the compound to the putative target and to quantify its inhibitory potency.

Table 1: Primary Assays for Target Validation

| Target | Recommended Assay | Key Parameters to Measure |

| Kinesin Spindle Protein (KSP) | ATPase Activity Assay (e.g., ADP-Glo™ Kinase Assay) | IC50 |

| COX-2 | Enzyme Immunoassay (EIA) | IC50 |

| 5-LOX | Spectrophotometric Assay | IC50 |

| Peptide Deformylase (PDF) | Coupled Hydrolase Assay | IC50 |

Diagram 1: General Workflow for Initial Target Validation

Caption: Initial in vitro screening workflow.

Cellular Activity Confirmation

Following successful in vitro validation, the next critical step is to assess the compound's activity in a cellular context.

Diagram 2: Cellular Assay Workflow

Caption: Workflow for confirming cellular activity.

Detailed Protocols

Protocol 1: KSP ATPase Activity Assay

-

Objective: To determine the IC50 of the test compound against human KSP.

-

Materials: Recombinant human KSP enzyme, microtubules, ATP, ADP-Glo™ Kinase Assay kit, test compound.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add KSP enzyme, microtubules, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Whole-Cell Mitotic Arrest Assay

-

Objective: To assess the ability of the test compound to induce mitotic arrest in cancer cells.

-

Materials: Cancer cell line (e.g., HeLa), cell culture medium, test compound, Hoechst 33342 stain, anti-phospho-histone H3 antibody, secondary antibody, high-content imaging system.

-

Procedure:

-

Plate cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 16-24 hours.

-

Fix and permeabilize the cells.

-

Stain with Hoechst 33342 (to visualize nuclei) and the anti-phospho-histone H3 antibody (a marker of mitotic cells).

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of mitotic cells at each compound concentration.

-

Conclusion and Future Directions

The structural features of this compound suggest a high likelihood of biological activity across several therapeutic areas, with KSP, COX-2/5-LOX, and PDF representing promising initial targets. The provided experimental workflows offer a robust framework for validating these hypotheses and progressing this compound from a chemical entity to a potential therapeutic lead. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

- The Role of Trifluoromethyl

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ACS Omega.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. IJPPR.

- Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. PMC - PubMed Central.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.

- Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. PubMed.

- Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv

- Water-assisted cascade synthesis of trifluoromethylated dipyridodiazepinone analogues: in vitro and in silico antibacterial studies. PubMed.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Water-assisted cascade synthesis of trifluoromethylated dipyridodiazepinone analogues: in vitro and in silico antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Vitro Screening of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one derivatives. The inclusion of a trifluoromethyl (-CF3) group is a common strategy in modern medicinal chemistry to enhance metabolic stability and cell permeability, making this scaffold a promising starting point for drug discovery. This document moves beyond simple protocols to detail the strategic rationale behind constructing a screening cascade, ensuring that experimental choices are logical, efficient, and yield interpretable, high-quality data.

Our approach is built on a tiered system designed to progressively characterize a compound library, starting with broad assessments of bioactivity and culminating in detailed mechanistic studies for the most promising candidates.

Part I: The Foundational Strategy - A Tiered Screening Cascade

In early-stage drug discovery, it is crucial to have a robust and logical process for decision-making.[1] A tiered or cascaded screening approach is the industry standard, designed to efficiently triage large numbers of compounds. This strategy allows for the rapid elimination of inactive or overtly toxic molecules using high-throughput primary assays, reserving more complex, lower-throughput secondary and mechanistic assays for a smaller, more promising set of "hit" compounds.[1] This conserves resources and focuses efforts on candidates with the highest potential for success.

The cascade is an adaptable framework; the specific assays integrated at each stage will depend on the therapeutic target and the biological questions being addressed.[2]

Core Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced.

Methodology:

-

Kinase Reaction Setup:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the target kinase (e.g., EGFR, BRAF) and its specific substrate peptide in a reaction buffer containing ATP and MgCl₂.

-

Incubate at room temperature for 1 hour. This allows the kinase to phosphorylate its substrate, converting ATP to ADP.

-

-

ADP Detection (Part 1):

-

Add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP Detection (Part 2):

-

Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which uses the ADP generated in step 1 to produce ATP, driving a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement:

-

Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

-

Data Presentation:

| Derivative ID | Kinase Target | IC₅₀ (µM) |

| ADH-002 | Kinase X | 2.5 |

| ADH-004 | Kinase X | 0.1 |

| Staurosporine | Control Inhibitor | 0.01 |

B. Target-Based Approach: Receptor-Ligand Binding Assays

These assays are crucial for identifying compounds that interact with cellular receptors, such as G-protein coupled receptors (GPCRs). [3][4]They measure the ability of a test compound to displace a known, labeled ligand (e.g., radiolabeled or fluorescent) from its receptor. [5][6]This helps to identify potential receptor antagonists or agonists.

Conceptual Workflow:

-

Preparation: A source of the target receptor is prepared, often from cell membranes engineered to overexpress the receptor. [4]2. Incubation: The receptor preparation is incubated with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound ligand is separated from the unbound ligand.

-

Detection: The amount of bound labeled ligand is quantified.

-

Analysis: A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site. This data is used to calculate the inhibitory constant (Ki).

Part IV: Mechanistic Elucidation and Off-Target Profiling

For the most promising lead compounds, it is critical to understand their precise mechanism of action (MOA) within a cellular context and to assess their potential for off-target effects, which can lead to toxicity. [7]

Signaling Pathway Analysis

If a compound inhibits a specific enzyme, the next step is to confirm that this inhibition translates to an effect on the relevant downstream signaling pathway in whole cells. For example, if a compound is a putative inhibitor of the kinase Akt, one would expect to see a decrease in the phosphorylation of downstream targets like PRAS40 or S6 ribosomal protein. This is typically assessed using techniques like Western Blotting or cellular immunoassays.

Off-Target Profiling

A successful drug must be selective for its intended target. Screening lead compounds against a panel of common off-targets is essential for predicting potential side effects.

-

CYP450 Inhibition: Cytochrome P450 enzymes are critical for drug metabolism. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions. [8]Assays are performed to determine if the derivatives inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6).

-

hERG Channel Binding: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. A hERG binding or functional assay is a mandatory safety screen for nearly all drug candidates.

-

Broad Kinase Panel: If the primary target is a kinase, screening against a large panel of other kinases is necessary to ensure selectivity and avoid unintended signaling disruptions.

Conclusion

The in vitro screening of this compound derivatives requires a multi-faceted, logical, and iterative approach. By employing a tiered cascade that begins with broad cytotoxicity screening and progresses through specific target-based assays and detailed mechanistic studies, researchers can efficiently identify and validate promising lead candidates. This strategic framework ensures that resources are focused on compounds with the highest likelihood of becoming successful therapeutics, ultimately accelerating the drug discovery process.

References

- Thermo Fisher Scientific. Cytotoxicity Assays.

- Life Science Applic

- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- Alfa Cytology. In Vitro Cytotoxicity Assay.

- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.

- Biobide.

- Mtoz Biolabs. Receptor-Ligand Binding Assay.

- Gifford Bioscience. About Ligand Binding Assays.

- Creative Biolabs. Receptor Ligand Binding Assay.

- Labome. Receptor-Ligand Binding Assays.

- PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.

- BellBrook Labs.

- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- Revvity. Receptor-Ligand Binding Assays.

- YouTube. functional in vitro assays for drug discovery.

- NCBI Bookshelf. Mechanism of Action Assays for Enzymes.

- PubMed.

- Sygnature Discovery.

- Charles River Laboratories. In Vitro Assay Development Services.

- BioIVT. Enzyme Inhibition & DDI Studies.

Sources

- 1. international-biopharma.com [international-biopharma.com]

- 2. criver.com [criver.com]

- 3. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 4. revvity.com [revvity.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

The Strategic Incorporation of the Trifluoromethyl Group in Heterocyclic Scaffolds: A Guide to Structure-Activity Relationship (SAR) Optimization

Abstract: The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl-containing heterocycles for researchers, scientists, and drug development professionals. We will explore the profound impact of the CF3 group on the physicochemical properties of molecules and, consequently, their biological activity. Through detailed case studies, this guide will illuminate the nuanced effects of the position and number of CF3 groups on the potency and selectivity of drug candidates. Furthermore, we will delve into the synthetic strategies for introducing this pivotal functional group, providing practical, step-by-step protocols for key reactions. This guide is designed to be a comprehensive resource, empowering chemists to strategically leverage the unique properties of the trifluoromethyl group to optimize lead compounds and accelerate the discovery of novel therapeutics.

Introduction

The trifluoromethyl (CF3) group has emerged as a privileged moiety in drug design, with a significant number of FDA-approved drugs featuring this functional group.[1][2] Its prevalence stems from a unique combination of physicochemical properties that can dramatically enhance the pharmacological profile of a lead compound. The CF3 group is characterized by its high electronegativity, significant lipophilicity, and exceptional metabolic stability.[3][4] These attributes allow it to serve as a valuable bioisostere for other groups, such as the methyl or chloro groups, while offering distinct advantages in modulating a molecule's interaction with its biological target and its overall pharmacokinetic profile.[5] The incorporation of a CF3 group into a heterocyclic core, a common scaffold in many pharmaceuticals, can lead to substantial improvements in potency, selectivity, and metabolic stability.[6] Understanding the intricate structure-activity relationships that govern the effects of trifluoromethylation is therefore paramount for the rational design of new and improved therapeutic agents. This guide will provide a comprehensive exploration of these principles, offering both theoretical insights and practical guidance for the medicinal chemist.

Part 1: The Influence of the Trifluoromethyl Group on Molecular Properties and Biological Activity

The strategic placement of a trifluoromethyl group can profoundly alter a molecule's properties, influencing its journey from administration to its site of action and its interaction with the biological target.

Section 1.1: Modulation of Physicochemical Properties

The introduction of a CF3 group can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability, all of which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property that can enhance a drug's ability to cross biological membranes.[7] This increased lipophilicity is quantified by the Hansch π value, which is +0.88 for the trifluoromethyl group.[3]

Table 1: Comparison of Calculated LogP Values for Parent Heterocycles and their Trifluoromethylated Analogs

| Heterocycle | LogP (Parent) | Trifluoromethylated Analog | LogP (CF3 Analog) |

| Pyridine | 0.65 | 2-(Trifluoromethyl)pyridine | 1.68 |

| Indole | 2.14 | 5-(Trifluoromethyl)indole | 3.25 |

| Pyrazole | 1.32 | 3-(Trifluoromethyl)pyrazole | 2.15 |

Note: LogP values are estimations and can vary based on the calculation method.

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of nearby acidic or basic functional groups.[5][7] This modulation of ionization is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For example, the presence of a CF3 group can increase the acidity of a nearby carboxylic acid or decrease the basicity of a neighboring amine.

Metabolic Stability: One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4][8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[8] By placing a CF3 group at a known or suspected site of metabolic oxidation, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[8]

Section 1.2: Impact on Receptor-Ligand Interactions

The electronic and steric properties of the CF3 group can directly influence how a drug candidate binds to its target receptor.

Hydrogen Bonding and Other Non-Covalent Interactions: While not a classical hydrogen bond donor, the polarized C-F bonds of the CF3 group can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's binding pocket.[9]

Conformational Control: The steric bulk of the CF3 group, which is larger than a methyl group, can introduce conformational constraints on a molecule.[9][10] This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for the target receptor.

Part 2: SAR Case Studies of Trifluoromethyl-Containing Heterocycles

The following case studies illustrate the practical application of the principles discussed above in the context of specific heterocyclic scaffolds.

Case Study 1: Trifluoromethylated Pyridines

The pyridine ring is a common motif in medicinal chemistry. The introduction of a CF3 group can significantly impact the biological activity of pyridine-containing compounds. A notable example is the development of RORγt inverse agonists for the treatment of autoimmune disorders.[11]

A series of 6-(trifluoromethyl)pyridine derivatives were synthesized and evaluated for their RORγt inhibitory activity. The SAR studies revealed that the trifluoromethyl group played a crucial role in the binding of these compounds to the receptor.[11]

Table 2: SAR of 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists

| Compound | R1 | R2 | IC50 (nM)[11] |

| VTP-43742 | H | (S)-1-(4-cyanophenyl)ethyl | >100 |

| W14 | F | (R)-1-(4-cyanophenyl)ethyl | 7.5 |

Data extracted from a study by Wang et al.[11]

The analysis of the binding mode of the most active compound, W14, showed that the trifluoromethyl group forms important interactions with Leu324, Leu396, and His479 in the RORγt binding pocket.[11]

Experimental Protocol: Synthesis of a 3-Trifluoromethylated Pyridine Derivative

The following is a representative protocol for the 3-position-selective C-H trifluoromethylation of a pyridine derivative based on the work of Kuninobu and colleagues.[12][13]

Step 1: Hydrosilylation of the Pyridine Derivative

-

To a solution of the pyridine derivative (1.0 equiv) in 1,2-dichloroethane, add tris(pentafluorophenyl)borane (0.1 equiv) and methylphenylsilane (2.5 equiv).[13]

-

Heat the reaction mixture at 65 °C for the specified time.[13]

-

Monitor the reaction progress by TLC or LC-MS.

Step 2: Trifluoromethylation

-

Cool the reaction mixture to 0 °C.

-

Add Togni Reagent I (1.5 equiv) to the reaction mixture.[13]

-

Stir the reaction at 0-25 °C for the specified time.[13]

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) and continue stirring at 25 °C.[13]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethylated pyridine.

Case Study 2: Trifluoromethylated Indoles

Indole scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors. The incorporation of a CF3 group can modulate the activity and selectivity of these compounds. For instance, a study on indole-based inhibitors of the AAA ATPase p97 revealed surprising SAR results upon bioisosteric replacement of a trifluoromethyl group.[14]

Table 3: SAR of C-5 Substituted Indole Inhibitors of p97

| C-5 Substituent | IC50 (µM)[14] |

| -OCH3 | 0.083 |

| -OCF3 | 12.3 |

| -CH3 | 0.031 |

| -CF3 | 4.5 |

| -SF5 | 21.5 |

| -NO2 | 0.05 |

Data from a study by Hanson et al.[14]

This study highlights that the effects of fluorinated substituents are not always predictable and can be influenced by a combination of steric and electronic factors.[14] The trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead structure than the pentafluorosulfanyl-analogue, despite the latter having a more similar electron-withdrawing effect.[14]

Part 3: Synthetic Strategies for the Introduction of the Trifluoromethyl Group

A variety of methods have been developed for the introduction of the CF3 group into heterocyclic systems, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[15][16]

Section 3.1: Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the use of reagents that deliver a "CF3-" equivalent. The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.[15]

Section 3.2: Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent. Togni's reagents and Umemoto's reagents are common examples of electrophilic trifluoromethylating agents.[17][18]

Section 3.3: Radical Trifluoromethylation

Radical trifluoromethylation methods have gained prominence in recent years, often employing photoredox catalysis or other radical initiation techniques.[19] These methods can be particularly useful for the direct C-H trifluoromethylation of heterocycles.[19]

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of heterocyclic drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and influence binding affinity makes it a highly attractive substituent.[9] A thorough understanding of the structure-activity relationships of trifluoromethyl-containing heterocycles, coupled with a knowledge of the available synthetic methodologies, is essential for the successful design and development of novel therapeutics. As our understanding of the nuanced effects of this unique functional group continues to grow, so too will our ability to rationally design drugs with improved efficacy and safety profiles.

References

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Majumdar, S., & Maiti, D. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(71), 9835-9853. [Link]

-

Bai, M., Zhang, L., Liu, L., Jia, C., Zheng, Y., Shang, H., Sun, H., & Cui, B. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]

-

Majumdar, S., & Maiti, D. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Royal Society of Chemistry. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Tomas, M., & Togni, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

-

Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10164-10171. [Link]

-

Tomas, M., & Togni, A. (2015). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Sci-Hub. [Link]

-

ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

-

Goundry, W. R., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]

-

Penfluor. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MacMillan, D. W. C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

-

Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Wang, Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(12), 2359-2373. [Link]

-

Hanson, B. E., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(10), 1035-1039. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

ResearchGate. (2025). Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

Beier, P. (2014). Trifluoromethylated heterocycles. PubMed. [Link]

-

ResearchGate. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]

-

ResearchSquare. (2025). Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosph-onate. [Link]

-

Burriss, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030-5034. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 16. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

This document provides a comprehensive framework for conducting the initial in vitro cytotoxicity evaluation of the novel heterocyclic compound, 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage screening of potential therapeutic agents. We will move beyond rote protocols to explore the causal reasoning behind experimental choices, ensuring a robust and logically sound preliminary assessment.

Introduction: The Scientific Rationale

The field of medicinal chemistry continuously seeks novel molecular scaffolds that can serve as the basis for new therapeutics. Heterocyclic compounds are a cornerstone of drug development, prized for their structural diversity and ability to interact with a wide range of biological targets.[1][2][3] Within this class, pyridinone derivatives have demonstrated significant potential, with various analogues exhibiting cytotoxic properties against cancer cell lines.[4][5]

The subject of this guide, this compound (hereafter referred to as "the Compound"), is of particular interest due to two key structural features: the pyridinone core and the trifluoromethyl (-CF3) group. The -CF3 group is a powerful modulator of physicochemical properties in drug design.[6] Its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and strengthen interactions with target proteins, often leading to increased biological activity.[7][8] The strategic incorporation of a -CF3 group onto the pyridinone scaffold thus presents a compelling hypothesis: the Compound may possess significant cytotoxic potential, making it a candidate for anticancer drug discovery.

This guide outlines a multi-faceted strategy to test this hypothesis through a series of validated in vitro assays. The goal is to not only quantify the Compound's cytotoxicity but also to gain initial insights into its mechanism of action and cellular selectivity.

Strategic Framework for Cytotoxicity Profiling

A successful preliminary investigation requires a clear and logical workflow. Our approach is designed to efficiently characterize the Compound's cytotoxic profile by assessing its impact on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Caption: Overall workflow for the preliminary cytotoxicity assessment.

The Principle of Self-Validation: Cell Line Selection

The choice of cell lines is critical for the relevance and interpretability of cytotoxicity data. A single cell line cannot represent the heterogeneity of human cancers.[9] Therefore, a panel approach is essential. Furthermore, to establish a preliminary therapeutic window, it is imperative to compare the Compound's effect on cancer cells to its effect on non-cancerous cells.

Our experimental design is grounded in this principle of comparative analysis. We propose a panel that includes cancer cell lines from diverse tissue origins and a standard, non-cancerous cell line to calculate a selectivity index.

Table 1: Proposed Cell Line Panel for Initial Screening

| Cell Line | Type | Tissue of Origin | Rationale |

|---|---|---|---|

| MCF-7 | Cancer | Breast (Adenocarcinoma) | A well-characterized, estrogen-receptor positive breast cancer model. Commonly used for screening novel compounds.[10][11] |

| HepG2 | Cancer | Liver (Hepatocellular Carcinoma) | Represents a common solid tumor type and is often used in both cytotoxicity and hepatotoxicity studies.[4][11] |

| A549 | Cancer | Lung (Carcinoma) | A standard model for non-small cell lung cancer, a leading cause of cancer mortality.[10] |

| HEK293 | Non-Cancerous | Human Embryonic Kidney | A robust, easy-to-culture normal cell line used to assess baseline cytotoxicity and determine selectivity.[12][13] |

This panel provides a breadth of data, allowing for an initial assessment of whether the Compound has broad-spectrum activity or is specific to certain cancer types, while simultaneously providing crucial information on its potential toxicity to normal cells.[14]

Core Methodologies: Quantifying Cytotoxicity

The first objective is to determine the concentration at which the Compound elicits a toxic effect. We will employ two distinct but complementary assays to measure this: the MTT assay for metabolic viability and the LDH assay for membrane integrity.[10] This dual-assay approach provides a more complete picture than either method alone, distinguishing between cytostatic effects (cessation of proliferation) and cytotoxic effects (cell death).[15]

Caption: Principles of the MTT (viability) and LDH (cytotoxicity) assays.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial reductase enzymes in metabolically active cells.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells from the selected panel into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

-

Compound Treatment: Prepare a series of dilutions of the Compound in appropriate cell culture medium. A common starting range is a 10-point, two-fold serial dilution from 100 µM down to 0.195 µM.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the Compound. Include "untreated" (vehicle control) and "blank" (medium only) wells. Incubate the plates for a standard exposure time, typically 48 or 72 hours.[18][19]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[18][20]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of approximately 490-590 nm using a microplate reader.[18][21]

Protocol: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[22][23] The amount of LDH detected is proportional to the number of dead or damaged cells.[24]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. It is crucial to set up three control groups:

-

Spontaneous Release: Untreated cells (measures background LDH release).

-

Maximum Release: Untreated cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation (represents 100% cytotoxicity).

-

Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.

-

-

Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the culture supernatant from each well. Be careful not to disturb the cell monolayer.[22]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and dye) as per the manufacturer's instructions (e.g., from Abcam or Cell Signaling Technology).[24]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[24]

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[24]

Data Analysis and the IC₅₀ Value

The primary endpoint for these assays is the IC₅₀ (Half-maximal Inhibitory Concentration) , defined as the concentration of the Compound required to inhibit cell viability by 50%.[10][25] A lower IC₅₀ value indicates higher potency.[26]

Calculation Steps:

-

Normalize Data: For the MTT assay, express the results as a percentage of the vehicle control viability. For the LDH assay, calculate percent cytotoxicity relative to the spontaneous and maximum release controls.

-

Dose-Response Curve: Plot the normalized response (Y-axis) against the logarithm of the Compound concentration (X-axis).

-

IC₅₀ Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[27] Software like GraphPad Prism or even specialized Excel templates can perform this calculation.[28]

Table 2: Example Data Presentation for IC₅₀ Values

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) (e.g., Doxorubicin) |

|---|---|---|

| MCF-7 | [Experimental Value] | [Experimental Value] |

| HepG2 | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] |

| HEK293 | [Experimental Value] | [Experimental Value] |

| Selectivity Index (SI) | [IC₅₀ HEK293 / IC₅₀ Cancer Cell] | [Calculated Value] |

The Selectivity Index (SI) provides a preliminary measure of cancer-specific toxicity. A higher SI value is desirable, indicating the compound is more toxic to cancer cells than to normal cells.

Mechanistic Insights: Investigating Apoptosis

Once cytotoxicity is established, the next logical step is to investigate how the cells are dying. Apoptosis, or programmed cell death, is a controlled process and a preferred mechanism for anticancer agents. A hallmark of apoptosis is the activation of a family of proteases called caspases .[29] Effector caspases, particularly Caspase-3 and Caspase-7, are the executioners of this process.[30]

Caption: Caspase-3 and -7 are central executioners of apoptosis.

Protocol: Caspase-3/7 Activity Assay

Luminescent or fluorescent assays provide a sensitive method for detecting caspase activity. These assays utilize a pro-luminescent or pro-fluorescent substrate containing a caspase-specific amino acid sequence (e.g., DEVD for Caspase-3/7).[30] Cleavage of this substrate by active caspases releases a signal that can be quantified.[31]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed both a cancer cell line (e.g., MCF-7) and the normal cell line (HEK293) in white-walled, clear-bottom 96-well plates. Treat the cells with the Compound at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

-

Incubation: Incubate for a shorter period than the viability assays (e.g., 6, 12, or 24 hours), as caspase activation often precedes complete cell death.

-

Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well, mixing gently.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal relative to the untreated control indicates the activation of Caspase-3/7.

Synthesis of Findings and Future Directions

The culmination of this preliminary study is the integration of all data points to form a cohesive initial profile of the Compound.

-

Potency and Spectrum: The IC₅₀ values from the MTT and LDH assays across the cell panel will define the Compound's potency and its spectrum of activity.

-

Selectivity: The Selectivity Index will provide the first indication of a potential therapeutic window. An SI greater than 2 is generally considered a promising starting point.

-

Mechanism of Death: A significant increase in Caspase-3/7 activity at concentrations that induce cytotoxicity strongly suggests that the Compound acts, at least in part, through the induction of apoptosis. This is a highly desirable characteristic for an anticancer drug candidate.

Should this compound demonstrate potent, selective, and apoptosis-inducing activity, the following steps would be warranted:

-

Broader Cell Line Screening: Testing against a larger panel of cancer cell lines, including those with known resistance mechanisms.

-

Advanced Mechanistic Studies: Investigating effects on the cell cycle, DNA damage, and specific signaling pathways.

-

Pharmacokinetic Profiling: Initial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies.

This structured, hypothesis-driven approach ensures that the preliminary assessment of novel compounds is both efficient and scientifically rigorous, providing a solid foundation for further drug development efforts.

References

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Cregan, S. P., et al. (2003). Apoptosis-associated caspase activation assays. Methods in Molecular Biology, 282, 169-178. Retrieved from [Link]

-

Osiadacz, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

-

CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 2004. Retrieved from [Link]

-

Kume, A., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2871-2876. Retrieved from [Link]

-

Shimizu, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-253. Retrieved from [Link]

-

Varela, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2351. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ERIC. (2016). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]

-

Sharma, S. V., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. Retrieved from [Link]

-

ResearchGate. (2025). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 21(12), 1642. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

-

protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

-

ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

-

American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

-

ResearchGate. (2025). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]

-

National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from [Link]

-

ResearchGate. (2025). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. files.eric.ed.gov [files.eric.ed.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 23. ozbiosciences.com [ozbiosciences.com]

- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]